![molecular formula C22H18N4O4S3 B2885025 Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1021226-03-8](/img/no-structure.png)
Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is involved in the synthesis of various heterocyclic compounds. A study by Fadda et al. (2017) described the utilization of related precursors for generating diverse heterocycles such as pyrrole, pyridine, and thiazole derivatives, highlighting their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This underscores the compound's role in developing novel insecticides.
Antiparkinsonian Activity
Azam et al. (2009) explored derivatives of a structurally similar compound for their antiparkinsonian activity. The research demonstrated significant activity in combating haloperidol-induced catalepsy in mice, suggesting a potential therapeutic pathway for Parkinson's disease treatment through modulation of oxidative stress and neuroprotective properties (Azam, Alkskas, & Ahmed, 2009).
Antitumor Activity
Research conducted by Edrees and Farghaly (2017) on related benzo[cyclohepta]pyrido[2,3-d]pyrimidin derivatives unveiled potent antitumor activity against liver and breast cancer cell lines. This discovery points to the compound's relevance in cancer research, particularly in identifying new chemotherapeutic agents (Edrees & Farghaly, 2017).
Antimicrobial Agents
The compound's derivatives have been studied for their potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines exhibiting significant antibacterial and antifungal activities against various pathogens, highlighting the compound's applicability in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).
Fluorescent Properties
Rangnekar and Rajadhyaksha (1986) explored derivatives of the compound for their fluorescent properties, evaluating their efficacy as fluorescent whitening agents for polyester fibers. This research demonstrates the compound's utility in material science, particularly in textile manufacturing (Rangnekar & Rajadhyaksha, 1986).
Mecanismo De Acción
Target of Action
Similar compounds with a thioxopyrimidine moiety have been found to possess diverse biological activities .
Mode of Action
It’s known that thioxopyrimidines and their condensed analogs can interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the thioxopyrimidine moiety could potentially influence its pharmacokinetic properties, as sulfur-containing compounds are known to have unique pharmacokinetic characteristics .
Result of Action
Compounds with similar structures have been found to exhibit a broad range of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the condensation of ethyl 4-aminobenzoate with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid, followed by esterification with ethanol and acetylation with acetic anhydride.", "Starting Materials": [ "Ethyl 4-aminobenzoate", "2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "Ethanol", "Acetic anhydride" ], "Reaction": [ "Condensation of ethyl 4-aminobenzoate with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate.", "Esterification of the resulting product with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate ethyl ester.", "Acetylation of the ethyl ester with acetic anhydride in the presence of a catalyst such as pyridine to form Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate." ] } | |
| 1021226-03-8 | |
Fórmula molecular |
C22H18N4O4S3 |
Peso molecular |
498.59 |
Nombre IUPAC |
ethyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18N4O4S3/c1-2-30-20(29)13-8-10-14(11-9-13)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28) |
Clave InChI |
CJDBEZZVTHEMQB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


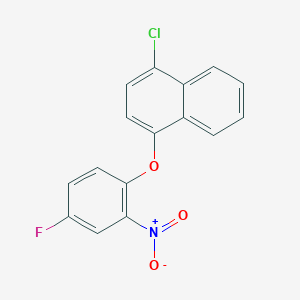
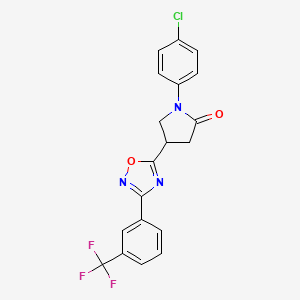
![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)
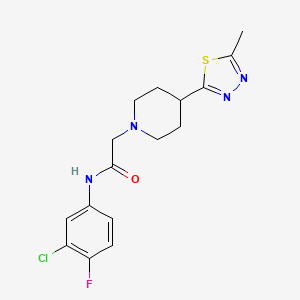

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)
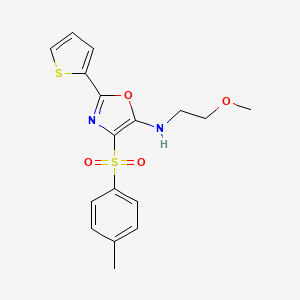
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2884957.png)
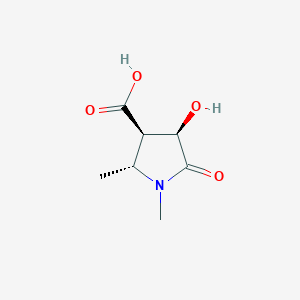
![(2R,3S,4R)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)
![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)
